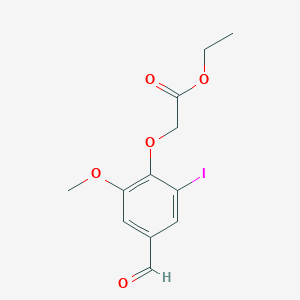

Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate

Übersicht

Beschreibung

Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate is a chemical compound with the molecular formula C12H13IO5 . It has a molecular weight of 364.13 .

Molecular Structure Analysis

The molecular structure of Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate consists of 12 carbon atoms, 13 hydrogen atoms, 1 iodine atom, and 5 oxygen atoms . The average mass is 364.133 Da and the monoisotopic mass is 363.980774 Da .Physical And Chemical Properties Analysis

Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate has a density of 1.2±0.1 g/cm3, a boiling point of 358.3±27.0 °C at 760 mmHg, and a flash point of 190.6±11.7 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds . Its ACD/LogP is 1.42, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen

Molecular Structure Analysis Research on molecular structures closely related to Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate demonstrates their potential in crystallography and molecular analysis. For example, studies on crystal and molecular structures of certain chalcone derivative molecules reveal their importance in activated unsaturated systems for conjugated addition reactions, which possess various biological activities. Such analyses are crucial for understanding the physical and chemical properties that may influence the synthesis and reactivity of ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate in scientific research (Kaur et al., 2012).

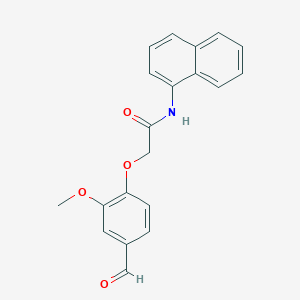

Antimicrobial and Anti-mycobacterial Agents The synthesis and evaluation of derivatives of compounds related to Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate for antimicrobial properties highlight their potential application. For instance, novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid exhibit significant antimicrobial activities. Such compounds are evaluated for their effectiveness against various strains of microbes, suggesting the potential use of ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate derivatives as antimicrobial and anti-mycobacterial agents (Noolvi et al., 2016).

Antioxidant Properties The antioxidant potential of phenolic compounds derived from related compounds points to possible applications for Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate. Studies involving the isolation and evaluation of phenolic compounds from natural sources, such as plants or marine organisms, demonstrate their capacity to scavenge free radicals. These activities suggest the role of ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate derivatives in developing antioxidant agents, which could have implications for pharmaceutical and nutraceutical applications (Jeon et al., 2016).

Synthetic Applications Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate and its derivatives have significant synthetic applications, especially in the creation of novel pharmaceutical compounds. The synthesis of complex molecules often involves steps that can benefit from the properties of ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate, such as selective reactivity or the ability to undergo specific transformations, which are crucial for developing new drugs or materials (Crich & Rumthao, 2004).

Eigenschaften

IUPAC Name |

ethyl 2-(4-formyl-2-iodo-6-methoxyphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IO5/c1-3-17-11(15)7-18-12-9(13)4-8(6-14)5-10(12)16-2/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWASNOLNDLDCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1I)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate | |

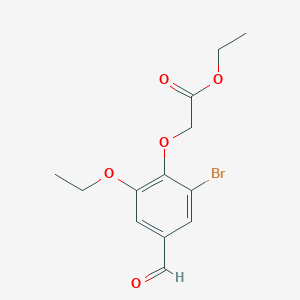

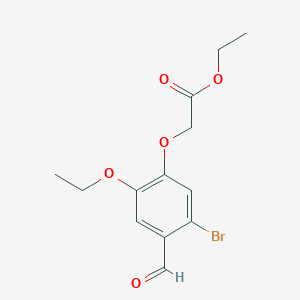

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-heptylsulfanyl-6-[2-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]phenyl]-2H-1,2,4-triazin-5-one](/img/structure/B474758.png)

![3-{2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B474766.png)

![Ethyl 4-{[(5-bromo-2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate](/img/structure/B474784.png)

![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B474792.png)

![5-Bromo-3-hydroxy-3-[2-(2-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one](/img/structure/B474795.png)

![2-[(4-Bromophenyl)imino]-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B474812.png)

![5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B474864.png)

![6-[5-bromo-2-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]phenyl]-3-prop-2-enylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B474866.png)

![6-[5-bromo-2-[(5-methyl-2-naphthalen-2-yl-3-oxo-1H-pyrazol-4-yl)methylideneamino]phenyl]-3-prop-2-enylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B474935.png)

![5-iodo-3-(4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B474946.png)